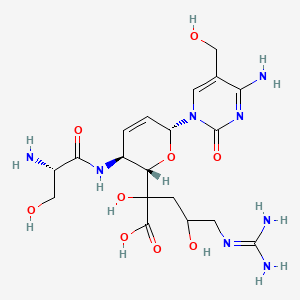

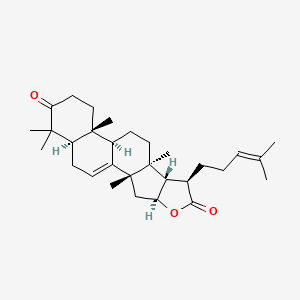

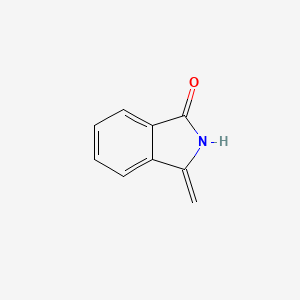

![molecular formula C27H30O17 B1254861 3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 95043-15-5](/img/structure/B1254861.png)

3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin 3-glucosyl-(1->2)-galactoside belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. Quercetin 3-glucosyl-(1->2)-galactoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, quercetin 3-glucosyl-(1->2)-galactoside is primarily located in the cytoplasm. Outside of the human body, quercetin 3-glucosyl-(1->2)-galactoside can be found in common hazelnut and nuts. This makes quercetin 3-glucosyl-(1->2)-galactoside a potential biomarker for the consumption of these food products.

Scientific Research Applications

Diabetes Management

A study focused on the compound isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in diabetes treatment. This compound was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and other enzymes related to diabetes management. Molecular docking and dynamics simulations provided insights into the binding poses and stability of protein–ligand complexes, suggesting its role in blood glucose regulation (Muthusamy & Krishnasamy, 2016).

Spectroscopic Studies and Molecular Properties

Research on quercetin 3-D-galactoside (Q3G), a related compound, explored its molecular properties using DFT methods. This included conformational analysis, HOMO–LUMO energy gaps, UV spectra calculations, and the identification of intramolecular hydrogen bonds. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Aydın & Özpozan, 2020).

Solubility in Ethanol-Water Solutions

A study on the solubility of various saccharides, including components structurally similar to the target compound, in ethanol-water mixtures provided valuable data. This research is important for understanding the behavior of such compounds in different solvents, which is crucial for pharmaceutical formulations and industrial applications (Gong et al., 2012).

Anti-Inflammatory and Anti-Allergic Effects

Saponarin, a flavone closely related to the target compound, was studied for its anti-inflammatory and anti-allergic effects. The research revealed its significant inhibitory action on cytokine expression and key signaling pathways in various cell types. This suggests potential applications in treating immune-related skin diseases and as a functional ingredient in cosmetics (Min et al., 2021).

Properties

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAJIJVNHKTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95043-15-5 |

Source

|

| Record name | Quercetin 3-glucosyl-(1->2)-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

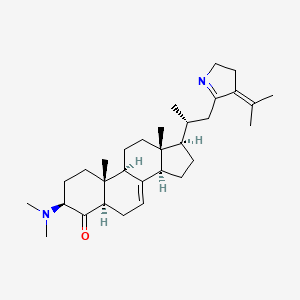

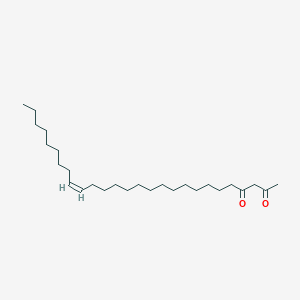

![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)

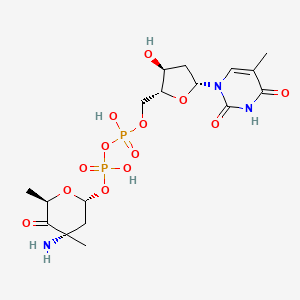

![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)

![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)